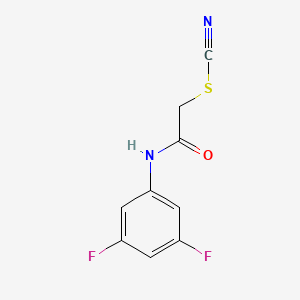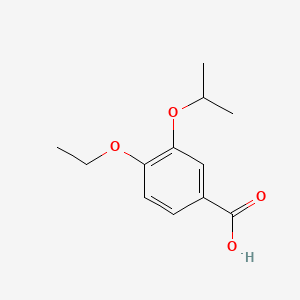
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 3,5-difluoroaniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate typically involves the reaction of 3,5-difluoroaniline with a suitable thiocyanate reagent. One common method involves the use of potassium thiocyanate in the presence of a catalyst under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the thiocyanate group replaces a leaving group on the 2-oxoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium halides or alcohols in the presence of a base are employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate involves its interaction with molecular targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: A precursor in the synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate.
2,5-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.
3,5-Dichloroaniline: A structurally similar compound with chlorine substituents instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline and thiocyanate groups, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H6F2N2OS |
|---|---|
Molecular Weight |
228.217 |
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H6F2N2OS/c10-6-1-7(11)3-8(2-6)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14) |
InChI Key |
ABZINDIEGXVPHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
